4-溴-2,3-二氢-1H-茚满-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

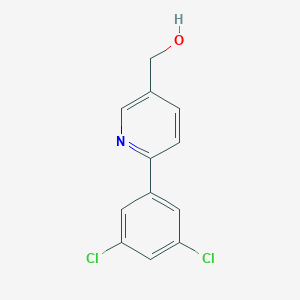

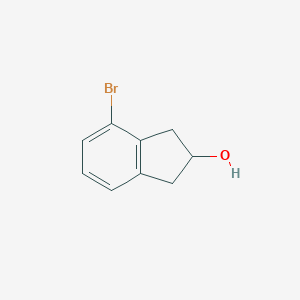

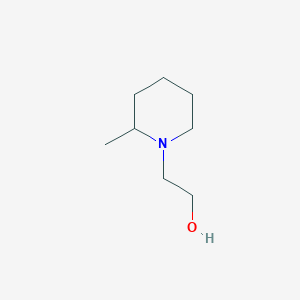

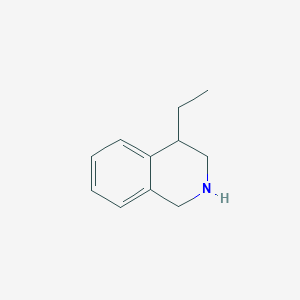

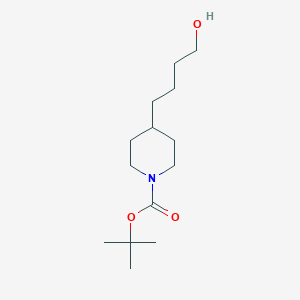

“4-bromo-2,3-dihydro-1H-inden-2-ol” is a chemical compound with the CAS Number: 125141-73-3. It has a molecular weight of 213.07 and its IUPAC name is 4-bromo-2,3-dihydro-1H-inden-2-ol . It is stored in a dry room at room temperature .

Molecular Structure Analysis

The InChI code for “4-bromo-2,3-dihydro-1H-inden-2-ol” is 1S/C9H9BrO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“4-bromo-2,3-dihydro-1H-inden-2-ol” is a solid at room temperature . It has a boiling point of 311.9±42.0C at 760 mmHg .科学研究应用

Application 1: Antibacterial and Antifungal Studies

- Summary of the Application: Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .

- Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

- Results or Outcomes: The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .

Application 2: Antiviral Activity

- Summary of the Application: Indole derivatives, including 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been prepared and reported as antiviral agents .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Application 3: Antioxidant Activity

- Summary of the Application: Indole derivatives have been found to possess antioxidant activity, which can help in neutralizing harmful free radicals in the body .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The antioxidant activity of indole derivatives can contribute to the prevention of various diseases related to oxidative stress, such as cardiovascular diseases, cancer, and neurodegenerative diseases .

Application 4: Anticancer Activity

- Summary of the Application: Indole derivatives have been reported to exhibit anticancer activity, making them potential candidates for cancer treatment .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The anticancer activity of indole derivatives can be utilized in the development of new therapeutic agents for various types of cancer .

Application 5: Antidiabetic Activity

- Summary of the Application: Indole derivatives have been found to possess antidiabetic activity, which can be beneficial in the management of diabetes .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The antidiabetic activity of indole derivatives can contribute to the development of new drugs for the treatment of diabetes .

Application 6: Antimalarial Activity

- Summary of the Application: Indole derivatives have been found to possess antimalarial activity, which can be beneficial in the treatment of malaria .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The antimalarial activity of indole derivatives can contribute to the development of new drugs for the treatment of malaria .

安全和危害

未来方向

While specific future directions for “4-bromo-2,3-dihydro-1H-inden-2-ol” are not available, indene derivatives have been identified as a promising skeleton for the development of novel retinoic acid receptor α (RARα) agonists . This suggests potential future research directions in the development of new drugs.

属性

IUPAC Name |

4-bromo-2,3-dihydro-1H-inden-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFAUPNXZOKWLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC=C2Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2,3-dihydro-1H-inden-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)

![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)